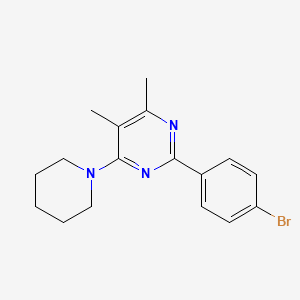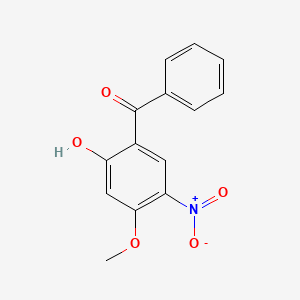
(2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone, also known as HMN-214, is a synthetic compound that has gained attention in the scientific community for its potential as an anti-cancer agent. The compound belongs to the family of benzophenone derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
The exact mechanism of action of (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes involved in cell proliferation and survival. (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone has also been found to interfere with the signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone has been found to have other biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes involved in inflammation and oxidative stress. (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone has also been found to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, the compound is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone.
Orientations Futures
There are several potential future directions for research on (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone. One area of interest is the development of more water-soluble derivatives of the compound, which could increase its effectiveness in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone and its potential applications in the treatment of various diseases. Finally, clinical trials are needed to determine the safety and efficacy of the compound in humans.
Méthodes De Synthèse
The synthesis of (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone involves the reaction of 2-hydroxy-4-methoxybenzophenone with nitric acid and sulfuric acid to produce the nitro derivative. The nitro derivative is then reduced using palladium on carbon and hydrogen gas to yield the final product, (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone.
Applications De Recherche Scientifique
(2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone has been extensively studied for its anti-cancer properties. Preclinical studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for cancer treatment.
Propriétés
IUPAC Name |
(2-hydroxy-4-methoxy-5-nitrophenyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-20-13-8-12(16)10(7-11(13)15(18)19)14(17)9-5-3-2-4-6-9/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFQLALPPHCTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5302624 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5761635.png)
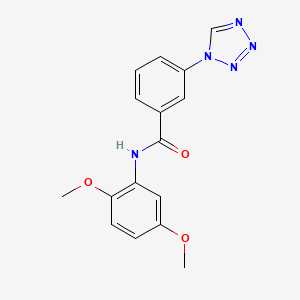
![2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5761648.png)
![4-bromo-N-(4-ethoxyphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5761651.png)
![2,2-dimethyl-5-{[(methylamino)carbonyl]-NNO-azoxy}-5-nitro-1,3-dioxane](/img/structure/B5761660.png)
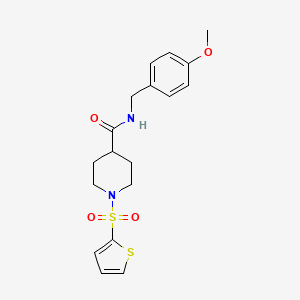
![ethyl 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5761671.png)

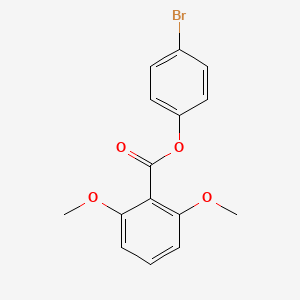
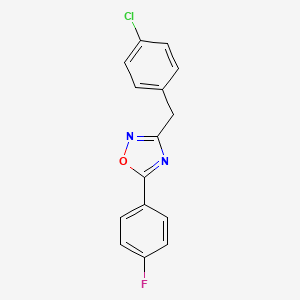

![3-chloro-4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B5761723.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5761754.png)
